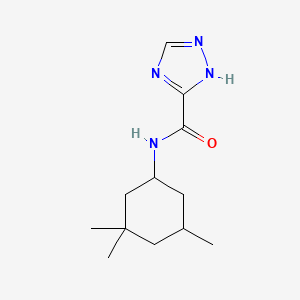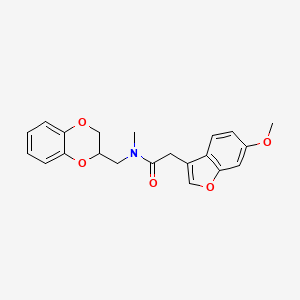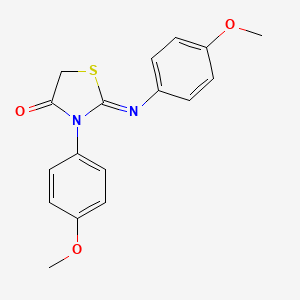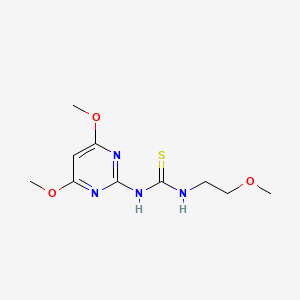
N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a 4-methylphenyl group and a bis(2-methoxyethyl)nitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, a member of toluenes, a diether and a tertiary amino compound.
Applications De Recherche Scientifique
Metabolic Pathways and Disposition
- Nitromethaqualone, structurally similar to the compound , undergoes extensive biotransformation and exhibits enterohepatic circulation in both humans and rats. Significant metabolic pathways include reduction of the nitro group to the corresponding amino derivative and cleavage of the quinazolinone nucleus. Notably, in rats, further metabolites arise from the oxidation of the methyl group. The metabolic profile is crucial for understanding the drug's behavior in the body (Van Boven & Daenens, 1982).
High-Performance Liquid Chromatography (HPLC) Analysis
- The determination of plasma and urine levels of certain anti-inflammatory agents structurally similar to the compound is performed using HPLC. The study focused on comparing ultraviolet and electrochemical detection modes, providing insights into the drug's presence and quantity in the body (Krause, 1981).
Urinary Metabolites and Toxicology
- Understanding the urinary metabolites of structurally related compounds is crucial for toxicological analysis and drug testing. Studies have demonstrated the metabolic transformation of certain compounds and identified specific metabolites responsible for positive immunoassay results, highlighting the importance of specific metabolic pathways in toxicology and pharmacokinetics (Kraemer et al., 2001).
Metabolic Pathways and Adduct Formation
- The metabolism of drugs can lead to the formation of macromolecular adducts. For example, heterocyclic amines like MeIQx and PhIP form protein and DNA adducts at low doses in humans and rodents. Understanding these metabolic pathways and the resulting adduct formation is crucial for assessing the genotoxic potential and the risk assessment of related compounds (Turteltaub et al., 1999).
Propriétés
Nom du produit |
N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)-4-quinazolinamine |
|---|---|
Formule moléculaire |
C21H25N3O2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H25N3O2/c1-16-8-10-17(11-9-16)20-22-19-7-5-4-6-18(19)21(23-20)24(12-14-25-2)13-15-26-3/h4-11H,12-15H2,1-3H3 |
Clé InChI |
VDENOZWXPJFATJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(CCOC)CCOC |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(CCOC)CCOC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)


![1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester](/img/structure/B1227131.png)
![2-ethyl-N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-3-pyrazolecarboxamide](/img/structure/B1227132.png)

![2-[4-((1R,2R,6S,7S)-3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-benzoylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1227136.png)

![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B1227142.png)
![ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1227144.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1227148.png)
